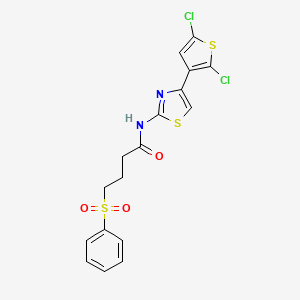

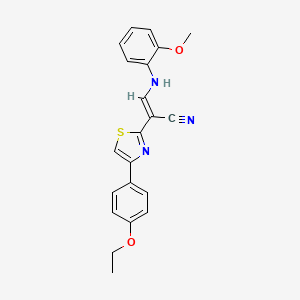

![molecular formula C7H5IN2 B2503334 1-Iodoimidazo[1,5-a]pyridine CAS No. 1422773-18-9](/img/structure/B2503334.png)

1-Iodoimidazo[1,5-a]pyridine

Vue d'ensemble

Description

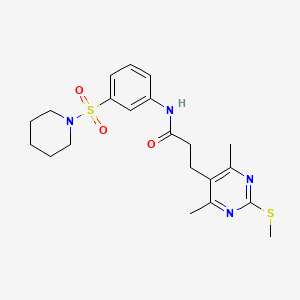

1-Iodoimidazo[1,5-a]pyridine is a chemical compound with the CAS Number: 1422773-18-9 . It has a molecular weight of 244.03 and is recognized as a significant structural component of a large number of agrochemicals and pharmaceuticals .

Synthesis Analysis

Imidazo[1,5-a]pyridine is synthesized from readily available starting materials. The synthesis involves various transformations such as cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . A transition-metal-free sp3 C–H amination reaction has been established for imidazo[1,5-a]pyridine synthesis employing molecular iodine from 2-pyridyl ketones and alkylamines .Molecular Structure Analysis

The molecular structure of 1-Iodoimidazo[1,5-a]pyridine contains a total of 16 bonds; 11 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 Imidazole, and 1 Pyridine .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility . They have great potential in several research areas, from materials science to the pharmaceutical field .Physical And Chemical Properties Analysis

1-Iodoimidazo[1,5-a]pyridine is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique

-

Optoelectronic Devices : Imidazo[1,5-a]pyridine derivatives have been used in the development of optoelectronic devices . Their unique chemical structure and versatility, along with remarkable photophysical properties, make them suitable candidates for this application .

-

Sensors : These compounds have also found use in the creation of sensors . Their luminescent properties can be leveraged to detect and measure various physical or chemical quantities .

-

Anti-Cancer Drugs : Imidazo[1,5-a]pyridine derivatives have shown potential in the pharmaceutical field, particularly as anti-cancer drugs . Their biological properties could be harnessed to target and kill cancer cells .

-

Emitters for Confocal Microscopy and Imaging : These compounds can be used as emitters in confocal microscopy and imaging . Their luminescent properties make them suitable for this application, allowing for detailed imaging of microscopic structures .

-

Cell Membrane Probes : Due to their compact shape and photophysical properties, Imidazo[1,5-a]pyridine derivatives are suitable candidates as cell membrane probes .

-

Antituberculosis Agents : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Some examples exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

-

Coordination Chemistry : Imidazo[1,5-a]pyridine is a stable scaffold, widely used for the development of emissive compounds in many application fields, including coordination chemistry . Their compact shape along with remarkable photophysical properties make them suitable candidates for this application .

-

Clinical Drugs : Imidazo[1,2-a]pyridine has been considered a prominent heteroaromatic organic compound which has a large diversity of applications in fields such as medicinal chemistry, clinical drugs .

-

Agricultural Chemicals : Imidazo[1,2-a]pyridine derivatives are also used in the development of agricultural chemicals . Their unique chemical structure and versatility make them suitable for this application .

-

Anti-Inflammatory Agents : Some Imidazo[1,5-a]pyridine derivatives have shown potential as anti-inflammatory agents . Their biological properties could be harnessed to target and reduce inflammation .

-

Antiviral Agents : Imidazo[1,5-a]pyridine derivatives have also been studied for their potential as antiviral agents . Their unique chemical structure and biological properties make them suitable candidates for this application .

-

Antifungal Agents : Some Imidazo[1,5-a]pyridine derivatives have shown potential as antifungal agents . Their biological properties could be harnessed to target and kill fungal cells .

Safety And Hazards

The compound has been classified under GHS07 with the signal word "Warning" . It has hazard statements H315, H319, H335 indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

Orientations Futures

Imidazo[1,5-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . They have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Propriétés

IUPAC Name |

1-iodoimidazo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-7-6-3-1-2-4-10(6)5-9-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAJSPWQQIHUCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=CN2C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodoimidazo[1,5-a]pyridine | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

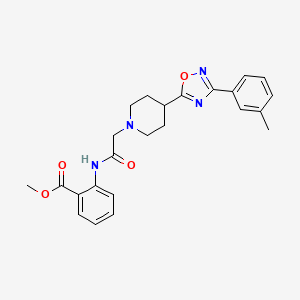

![7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione](/img/structure/B2503254.png)

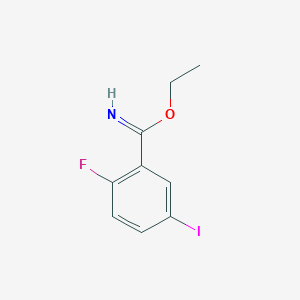

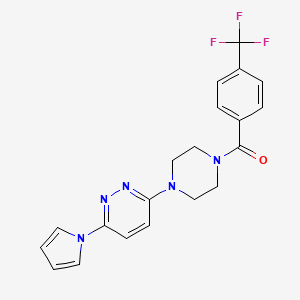

![2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2503257.png)

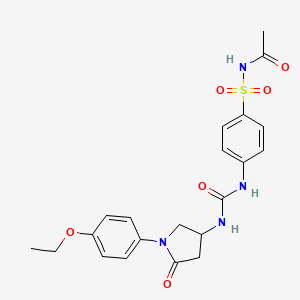

![methyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2503264.png)

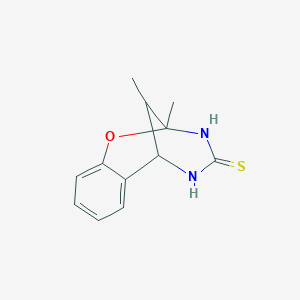

![(3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2503267.png)

![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2503271.png)